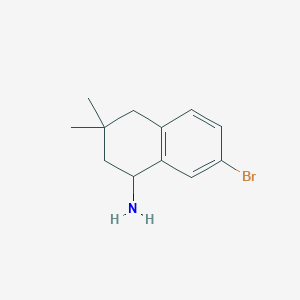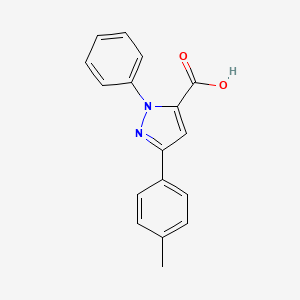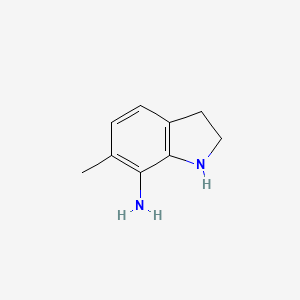
6-Methylindolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
6-Methylindolin-7-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound may exhibit similar interactions and effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways and have downstream effects on liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
The use of 6-Methylindolin-7-amine in laboratory experiments offers a number of advantages. One of the main advantages of this compound is its low cost and easy availability. Additionally, this compound is relatively stable and has a long shelf life, making it an ideal reagent for laboratory experiments. However, there are also a few limitations to the use of this compound in laboratory experiments. One of the main limitations is that the compound is toxic and should be handled with care. Additionally, this compound is not soluble in water, making it difficult to use in certain experiments.
Future Directions
The potential future directions for 6-Methylindolin-7-amine are numerous. One of the main areas of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Other potential future directions for this compound include its use in the production of various proteins and peptides, and its potential use as a pesticide. Finally, researchers are also exploring the potential biochemical and physiological effects of this compound, as well as its potential anti-inflammatory and anti-oxidant properties.
Synthesis Methods
6-Methylindolin-7-amine can be synthesized through a variety of methods. One of the most common methods is the reaction between 6-aminoindan-2-one and methylmagnesium bromide. This reaction produces a tertiary amine, which is then converted into this compound through the addition of hydrochloric acid. Other methods of synthesis include the reaction between 6-aminoindan-2-one and methyl lithium, as well as the reaction between 6-aminoindan-2-one and a Grignard reagent.
Scientific Research Applications
6-Methylindolin-7-amine has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. In medicine, this compound has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In chemistry, this compound has been studied for its potential use in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. In biotechnology, this compound has been studied for its potential use in the production of various proteins and peptides.
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXPVOLSSFAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCN2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

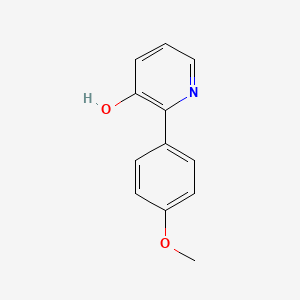


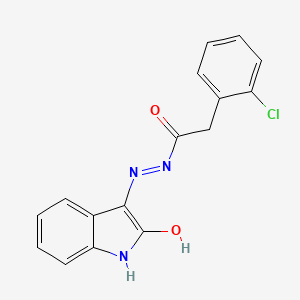

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)

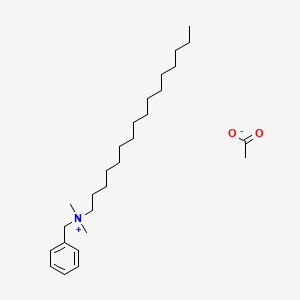
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
